(3-methoxy-4-propoxybenzyl)methylamine
Description
(3-Methoxy-4-propoxybenzyl)methylamine is a substituted benzylamine derivative characterized by a benzyl backbone modified with methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions, respectively, and a methylamine (-CH₂NH₂) group attached to the benzyl carbon. The methoxy and propoxy substituents influence its electronic properties, solubility, and reactivity, making it a candidate for drug design or catalysis .
Properties
IUPAC Name |
1-(3-methoxy-4-propoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-7-15-11-6-5-10(9-13-2)8-12(11)14-3/h5-6,8,13H,4,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQKYHGXKAACGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Substituted benzylamines vary significantly based on the type and position of alkoxy groups and additional functional groups. Below is a comparative analysis of (3-methoxy-4-propoxybenzyl)methylamine with related compounds from the literature:
Key Observations :
- Alkoxy Chain Length and Branching : The propoxy group in the target compound offers intermediate lipophilicity compared to shorter (methoxy) or branched (2-methylpropoxy) chains. Branched alkoxy groups (e.g., 2-methylpropoxy) reduce aqueous solubility but enhance membrane permeability .
- Functional Group Impact : Morpholine and oxadiazole substituents (as in ) introduce hydrogen-bond acceptors and rigid planar structures, which are advantageous in receptor binding or material stability.
Electronic and Computational Comparisons
Theoretical studies on related compounds (e.g., triazolone derivatives) using methods like B3LYP/6-31G(d,p) and HF/6-311G(d,p) highlight the role of substituents in modulating Mulliken charges and frontier molecular orbitals (FMOs). For example:
- Methoxy Groups : Electron-donating methoxy groups increase electron density on the aromatic ring, stabilizing cationic intermediates in reactions .
- Propoxy vs. Allyloxy : Allyloxy groups (as in ) introduce conjugation via the double bond, altering FMO energy levels and reactivity compared to saturated propoxy chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
